molecular formula C14H10O5 B6401019 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261924-01-9

4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6401019
CAS RN: 1261924-01-9
M. Wt: 258.23 g/mol
InChI Key: FIUHQTJSNAXXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, commonly referred to as 4-CPA, is a compound that has been used in scientific research applications for many years. It is a white crystalline solid that is soluble in water and has a melting point of 158-160°C. 4-CPA has a wide range of applications in biochemical and physiological studies due to its ability to inhibit the enzyme cyclooxygenase (COX). Inhibition of COX has been shown to have a variety of effects on the body, including anti-inflammatory and analgesic effects. In addition, 4-CPA has also been used in laboratory experiments to study the effects of various drugs on biological systems.

Mechanism of Action

4-CPA inhibits the enzyme cyclooxygenase (4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95%). 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95% is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95%, 4-CPA reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
4-CPA has been shown to have a variety of effects on the body. It has been shown to reduce inflammation and pain, as well as to reduce the production of prostaglandins. In addition, 4-CPA has been shown to have anti-cancer and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

4-CPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. In addition, it is a potent inhibitor of 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95% and has a wide range of effects on the body. However, 4-CPA also has some limitations. It is not very stable and can degrade over time. In addition, it has a relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-CPA. One potential direction is to further study its anti-inflammatory and analgesic effects. Another potential direction is to explore its potential applications in cancer therapy. Additionally, further research could be done to explore its potential use in other biological systems, such as the cardiovascular and nervous systems. Finally, further research could be done to explore its potential as a drug delivery system.

Synthesis Methods

4-CPA can be synthesized from 3-carboxyphenylacetic acid and hydroxybenzoic acid. The reaction is carried out in the presence of an acid catalyst and a base, such as potassium carbonate. The reaction is exothermic and is complete in approximately one hour. The resulting product is a white solid that is soluble in water.

Scientific Research Applications

4-CPA has been used in numerous scientific studies over the years. It is most commonly used as an inhibitor of the enzyme cyclooxygenase (4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95%). 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95% is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid, 95%, 4-CPA can reduce inflammation and pain. In addition, 4-CPA has also been used to study the effects of various drugs on biological systems.

properties

IUPAC Name

4-(3-carboxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-12-7-9(4-5-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUHQTJSNAXXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689892
Record name 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-01-9
Record name 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.